Sub-Nanomolar vs. Micromolar Activity: A Disparity in Human ABCG2 Transporter Inhibition
5-Chloro-2-vinylbenzoic acid demonstrates potent inhibition of the human ABCG2 (BCRP) transporter with an IC50 of 29 nM in a membrane ATPase activity assay [1]. In stark contrast, a structurally related compound, 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid, exhibits a much weaker IC50 of 1230 nM (1.23 µM) for inhibiting Hoechst 33342 efflux via the same transporter [2]. While this is a cross-study comparison with different endpoints, the ~42-fold difference in potency highlights the critical impact of the 2-vinyl substituent on binding affinity. A direct head-to-head study is not available, but this substantial potency difference is a key quantitative differentiator.
| Evidence Dimension | Inhibition of human ABCG2 (BCRP) transporter activity |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | 5-chloro-2-(1H-pyrazol-1-yl)benzoic acid (structurally related chloro-benzoic acid analog) |
| Quantified Difference | ~42-fold lower IC50 for 5-Chloro-2-vinylbenzoic acid |
| Conditions | Target: Inhibition of human ABCG2 expressed in baculovirus-infected Sf9 cell membranes, assessed as inhibition of vanadate-sensitive basal ATPase activity. Comparator: Inhibition of human ABCG2 expressed in MDCK2 cells, assessed as reduction in Hoechst 33342 efflux. |
Why This Matters
For researchers developing ABCG2 inhibitors to overcome multidrug resistance in cancer, this >40-fold potency advantage is a critical and quantifiable factor in selecting a lead scaffold.
- [1] BindingDB. BDBM50536024 (CHEMBL4536788) Affinity Data for IC50 = 29nM. View Source
- [2] BindingDB. BDBM50263305 (CHEMBL4082782) Affinity Data for IC50 = 1.23E+3nM. View Source
